An In-depth Technical Guide to Maltoheptaose (C42H72O36)
An In-depth Technical Guide to Maltoheptaose (C42H72O36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltoheptaose, a linear oligosaccharide composed of seven α-1,4-linked D-glucose units, serves as a valuable tool in various fields of biochemical and pharmaceutical research. Its well-defined structure makes it an ideal substrate for studying the kinetics and mechanisms of starch-degrading enzymes, particularly α-amylases. Furthermore, its interactions with carbohydrate-binding modules (CBMs) provide insights into protein-carbohydrate recognition. Emerging applications in drug delivery systems highlight the potential of maltoheptaose as a versatile component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and key biological pathways associated with maltoheptaose.
Physicochemical Properties of Maltoheptaose
Maltoheptaose is a white, crystalline solid with the chemical formula C42H72O36.[1] Its properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C42H72O36 | [1] |
| Molecular Weight | 1153.00 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | >213 °C (decomposition) | [4] |
| Solubility in Water | 50 mg/mL | [2] |
| Solubility in DMSO | 20 mg/mL | [3] |
| Solubility in DMF | 20 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 2 mg/mL | [3] |
Maltoheptaose in Enzymatic Assays: α-Amylase Kinetics
Maltoheptaose is a preferred substrate for the characterization of α-amylase activity due to its defined structure, which allows for more precise kinetic studies compared to heterogeneous substrates like starch. The hydrolysis of maltoheptaose by α-amylase yields smaller maltooligosaccharides. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme Source | Substrate | Km | Vmax | References |
| Porcine Pancreatic α-Amylase | Starch | 5.49 mg/mL | 0.62 U/min | [5] |
| Bacillus subtilis α-Amylase | Starch | 2.68 mg/mL | 1773 U/mg | |
| Bacillus subtilis α-Amylase | Starch | 1.08 mg/mL | 100 U/mL | [6] |
| Aspergillus oryzae α-Amylase | Soluble Starch | 11.11 mg/mL | 2.0 µmol/min/mL | [7] |
| Bacillus licheniformis α-Amylase | Starch | 6.2 mg/mL | 1.04 µmol/mg/min | [8] |
Note: While specific Km and Vmax values for maltoheptaose are not always readily available in compiled formats, the provided data for starch serves as a reference for the general kinetic behavior of these enzymes. The affinity and turnover rate for maltoheptaose would be specific to each enzyme and experimental conditions.
Maltoheptaose and Carbohydrate-Binding Modules (CBMs)
Carbohydrate-Binding Modules are non-catalytic domains of carbohydrate-active enzymes that facilitate the association of the enzyme with its substrate. CBMs that bind to starch, such as those from family 20 (CBM20), can recognize and bind to maltooligosaccharides like maltoheptaose.[9][10] Isothermal Titration Calorimetry (ITC) is a powerful technique to quantify the thermodynamics of these interactions, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
| CBM | Ligand | Kd | ΔH (kcal/mol) | TΔS (kcal/mol) | n (stoichiometry) | References |
| CcCBM17 | Regenerated Cellulose (High Affinity Site) | 1.6 x 10^5 M⁻¹ | -10.5 | -3.4 | 0.04 | |
| CcCBM17 | Regenerated Cellulose (Low Affinity Site) | 1.1 x 10^4 M⁻¹ | -5.9 | -0.1 | 0.11 | |
| BspCBM28 | Regenerated Cellulose (High Affinity Site) | 1.3 x 10^5 M⁻¹ | -11.5 | -4.6 | 0.04 | |
| BspCBM28 | Regenerated Cellulose (Low Affinity Site) | 1.3 x 10^4 M⁻¹ | -4.6 | 0.9 | 0.11 |
Note: The provided data illustrates the thermodynamic parameters for CBMs binding to a cellulose substrate. Similar principles and methodologies are applied to study the interaction with maltoheptaose, where the specific values will depend on the CBM and experimental conditions. CBM20 modules are known to bind maltooligosaccharides, including maltoheptaose.[10]
Experimental Protocols
α-Amylase Activity Assay using a Chromogenic Substrate
This protocol describes a coupled enzymatic assay for determining α-amylase activity using a blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate.
Materials:
-
Blocked p-nitrophenyl maltoheptaoside (BPNPG7) solution
-
Thermostable α-glucosidase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2)
-
α-Amylase sample (e.g., serum, purified enzyme)
-
Spectrophotometer capable of reading at 405 nm
-
Thermostated cuvette holder (37 °C)
Procedure:
-
Prepare the reaction mixture by combining the BPNPG7 substrate solution and α-glucosidase in the assay buffer.
-
Pre-incubate the reaction mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the α-amylase sample to the reaction mixture.
-
Immediately monitor the increase in absorbance at 405 nm for a set period (e.g., 5 minutes) in a kinetic mode. The absorbance reading is taken at regular intervals (e.g., every 30 seconds).
-
The rate of increase in absorbance is directly proportional to the α-amylase activity. The activity is calculated based on the molar extinction coefficient of p-nitrophenol.
Isothermal Titration Calorimetry (ITC) for CBM-Maltoheptaose Interaction
This protocol provides a general guideline for characterizing the binding of a carbohydrate-binding module to maltoheptaose.
Materials:
-
Purified Carbohydrate-Binding Module (CBM)
-
Maltoheptaose
-
ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
-
Degassing apparatus
Procedure:
-
Sample Preparation:
-
Prepare a solution of the CBM in the ITC buffer at a concentration typically in the range of 10-50 µM.
-
Prepare a solution of maltoheptaose in the identical ITC buffer at a concentration 10-20 times higher than the CBM concentration.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Load the CBM solution into the sample cell and the maltoheptaose solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the maltoheptaose solution into the CBM solution while continuously monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated from these values.
-
Maltoheptaose in Biological Systems and Applications
Maltodextrin Utilization Pathway in Escherichia coli
Maltoheptaose, as a maltodextrin, is a substrate for the maltose/maltodextrin utilization system in bacteria like Escherichia coli. This pathway involves transport of the oligosaccharide into the cell and its subsequent breakdown by intracellular enzymes.
Maltoheptaose in Drug Delivery
Recent research has explored the use of maltoheptaose in the development of targeted drug delivery systems. Maltoheptaose can be conjugated to polymers to form nanoparticles that encapsulate therapeutic agents. The carbohydrate moiety can potentially facilitate targeting to specific cells or tissues.
Conclusion
Maltoheptaose is a well-characterized oligosaccharide with significant utility in biochemical and pharmaceutical research. Its defined structure makes it an invaluable tool for elucidating the mechanisms of carbohydrate-active enzymes and for studying protein-carbohydrate interactions. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the unique properties of maltoheptaose in their experimental designs. Furthermore, the emerging applications of maltoheptaose in areas such as drug delivery underscore its potential for the development of innovative therapeutic strategies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Maltoheptaose - CARBOEXPERT [carboexpert.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 7. The carbohydrate-binding module family 20--diversity, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbohydrate Binding Module Family 20 - CAZypedia [cazypedia.org]
- 9. The interaction of carbohydrate-binding modules with insoluble non-crystalline cellulose is enthalpically driven - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
